![molecular formula C12H7F3O2 B187638 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde CAS No. 52130-30-0](/img/structure/B187638.png)
5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde
Overview
Description
5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde, also known as 5-[3-(Trifluoromethyl)phenyl]-2-furancarboxaldehyde, is an organic building block . It has the empirical formula C12H7F3O2 and a molecular weight of 240.18 .
Physical And Chemical Properties Analysis
5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde has a molecular weight of 240.18 g/mol . It has a computed XLogP3-AA of 3.3, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 5 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume are provided in the search results .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde, focusing on unique applications:
Chemical Derivatization
It is utilized in chemical derivatization processes, particularly for amino-functionalized model surfaces, which are crucial in the development of new materials and coatings .
Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts
The compound is involved in the preparation of zwitterionic salts through an exothermic reaction with 4-pyrrolidinopyridine, which has implications in pharmaceutical research and development .
Organic Transformations
The trifluoromethylphenyl motif is extensively used in promoting organic transformations, indicating its role as a catalyst or intermediate in various chemical reactions .
Pest Control Properties
Derivatives of this compound exhibit superior pest control properties due to the presence of fluorine and its structural characteristics, making it a candidate for developing new insecticides .
High-Strength Polyimides
Polyimides containing this compound show exceptional mechanical strength, making them preferable candidates for commercial applications requiring durable materials .
Knoevenagel Condensations
It is used in Knoevenagel condensations with compounds containing active methyl or methylene groups, which is a method for forming carbon-carbon bonds in organic synthesis .
Antimicrobial Activity
The compound has been characterized for its structure and properties, which include potential antimicrobial activity, thus it could be significant in the development of new antibacterial agents .
Benchchem Thermo Fisher Scientific Royal Society of Chemistry Research Outreach American Chemical Society Springer MDPI
Safety And Hazards
5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has potential hazards such as acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVWKXZQBOFMAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352256 | |
Record name | 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde | |
CAS RN |
52130-30-0 | |
Record name | 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[3-(Trifluoromethyl)phenyl]furfural | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.